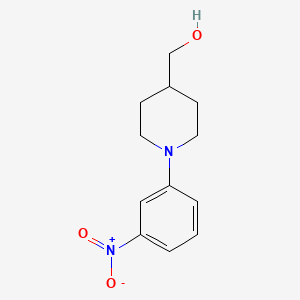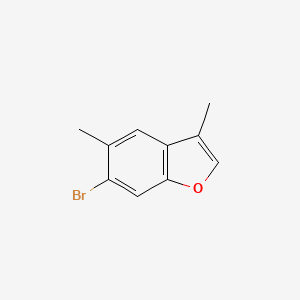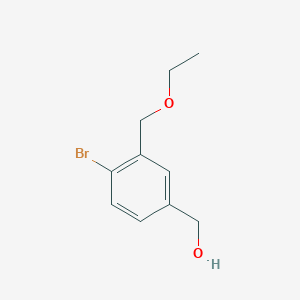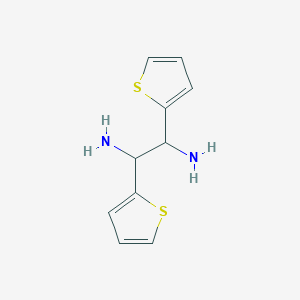
2-((tert-Butoxycarbonyl)amino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-7-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid that serves as a precursor to several important biomolecules, including serotonin and melatonin. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 7-position of the indole ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) for Boc protection and a methoxylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of Boc-7-methoxy-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
Boc-7-methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the indole ring or the Boc protecting group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the indole ring .
Aplicaciones Científicas De Investigación
Boc-7-methoxy-DL-tryptophan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies involving protein synthesis and enzyme mechanisms.
Medicine: It is a precursor in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Boc-7-methoxy-DL-tryptophan is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Boc-7-methoxy-DL-tryptophan involves its interaction with various molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in specific biochemical reactions. The methoxy group at the 7-position of the indole ring can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
7-methoxytryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.
Boc-tryptophan: Does not have the methoxy group, which can affect its reactivity and applications.
DL-tryptophan: The parent compound without any modifications.
Uniqueness
Boc-7-methoxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methoxy group. This combination enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C17H22N2O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(7-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-14-11(10)6-5-7-13(14)23-4/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
Clave InChI |
RNWDSIGHFIXBEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)

![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)

![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)


![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
